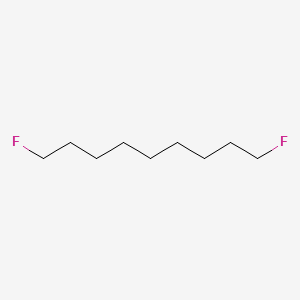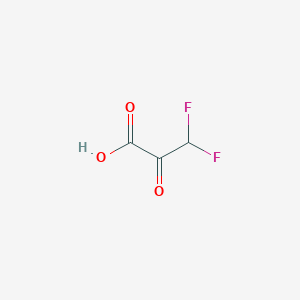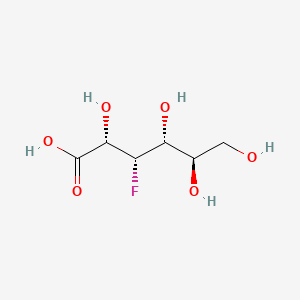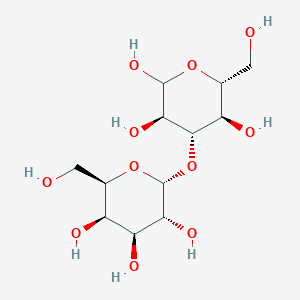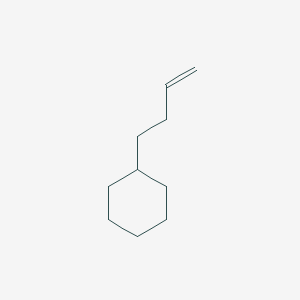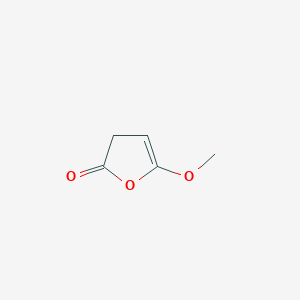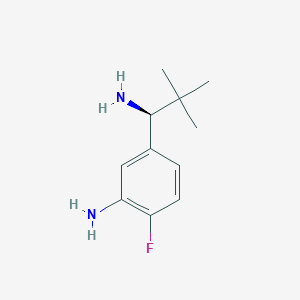
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline is an organic compound that features a fluorine atom attached to an aniline ring, along with a chiral center at the 1-amino-2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoroaniline.
Protection of the Amino Group: The amino group of 2-fluoroaniline is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Introduction of the Chiral Center: The protected 2-fluoroaniline undergoes a reaction with a chiral auxiliary, such as (S)-2,2-dimethylpropylamine, to introduce the chiral center.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
(S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-(1-amino-2,2-dimethylpropyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
(S)-5-(1-amino-2,2-dimethylpropyl)-2-bromoaniline: Similar structure but with a bromine atom instead of a fluorine atom.
(S)-5-(1-amino-2,2-dimethylpropyl)-2-iodoaniline: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (S)-5-(1-amino-2,2-dimethylpropyl)-2-fluoroaniline imparts unique properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its halogen-substituted analogs.
Propriétés
Formule moléculaire |
C11H17FN2 |
|---|---|
Poids moléculaire |
196.26 g/mol |
Nom IUPAC |
5-[(1S)-1-amino-2,2-dimethylpropyl]-2-fluoroaniline |
InChI |
InChI=1S/C11H17FN2/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6,10H,13-14H2,1-3H3/t10-/m1/s1 |
Clé InChI |
UNRVYKLWSLSZLO-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=CC(=C(C=C1)F)N)N |
SMILES canonique |
CC(C)(C)C(C1=CC(=C(C=C1)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


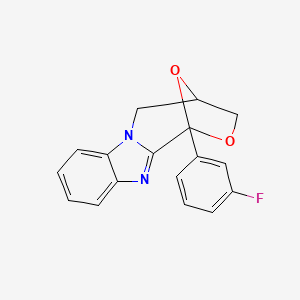
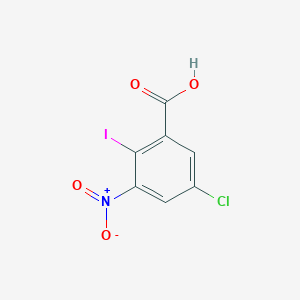
![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
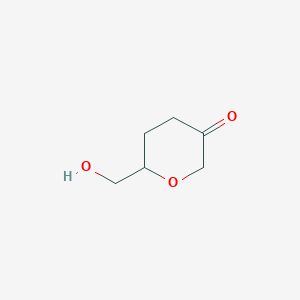
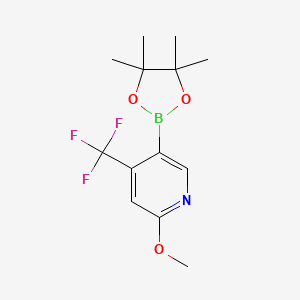
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)

